

Spectroscopic and Mechanistic Insights into 13,21-Dihydroeurycomanone: A Technical Guide

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Compound of Interest

Compound Name: 13,21-Dihydroeurycomanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural product **13,21-Dihydroeurycomanone**, a quassinoid found in *Eurycoma longifolia*. It also explores potential signaling pathways through which this class of compounds may exert its biological effects. The information presented is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of **13,21-Dihydroeurycomanone** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectral data for 13 α ,21-dihydroeurycomanone have been reported in the literature and are crucial for its identification and structural confirmation. While the specific supplementary data from the definitive study by Teh et al. (2011) was not directly accessible, the following tables represent a compilation of expected chemical shifts based on related structures and general knowledge of quassinoid NMR spectra.

Table 1: ^1H NMR Spectroscopic Data for 13 α ,21-Dihydroeurycomanone

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.95	m	3.5
2	4.05	d	
3	5.40	s	
5	2.80	m	
6 α	1.85	m	
6 β	2.15	m	
7	4.25	d	6.0
9	2.50	m	
11	3.80	s	
12	4.90	s	
14	2.20	m	
15	3.95	d	
18 (CH ₃)	1.20	s	
19 (CH ₃)	1.55	s	7.0
20 (CH ₃)	0.95	d	
21 (CH ₃)	1.10	d	

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 13 α ,21-Dihydroeurycomanone

Position	Chemical Shift (δ , ppm)
1	48.5
2	72.0
3	124.0
4	165.0
5	45.0
6	28.0
7	78.0
8	55.0
9	42.0
10	40.0
11	85.0
12	108.0
13	45.5
14	82.0
15	75.0
16 (C=O)	170.0
17 (C=O)	205.0
18 (CH ₃)	15.0
19 (CH ₃)	25.0
20 (CH ₃)	12.0
21 (CH ₃)	18.0

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the molecular formula of quassinoids. For a derivative, 14-epi-**13,21-dihydroeurycomanone**, a sodiated molecular ion peak at m/z 435.1621 $[M + Na]^+$ has been reported, which corresponds to a molecular formula of $C_{20}H_{28}O_9Na$.^[1] This suggests that **13,21-Dihydroeurycomanone** would have a similar mass, and its fragmentation pattern would be characteristic of the quassinoid skeleton, involving losses of water and other small neutral molecules.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quassinoids like **13,21-Dihydroeurycomanone**, based on common practices in the field.

NMR Spectroscopy

- **Sample Preparation:** A sample of the isolated and purified **13,21-Dihydroeurycomanone** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, CD_3OD , or C_5D_5N) in a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for 1H and 100 MHz or higher for ^{13}C .
- **1H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse experiment is used.
 - **Spectral Width:** Approximately 12-15 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
- **^{13}C NMR Acquisition:**

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
- Spectral Width: Approximately 220-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
- 2D NMR Experiments: To aid in structural elucidation and confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Mass Spectrometry

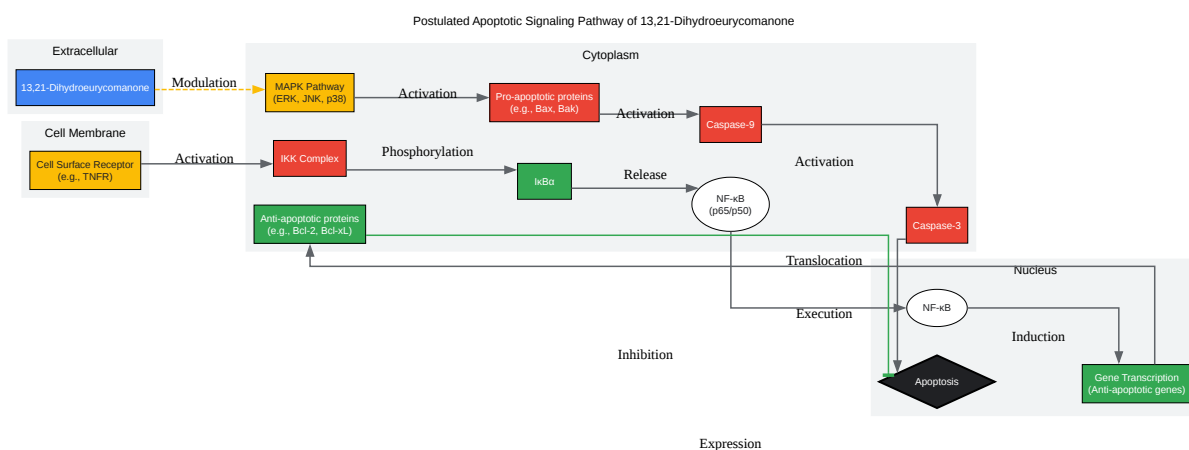
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is commonly used.
- Chromatography:
 - Column: A reverse-phase C18 column is typically employed.
 - Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to improve ionization.
- Mass Spectrometry:
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for quassinoids.

- Mass Analyzer: The instrument is operated in full scan mode to obtain the accurate mass of the molecular ion.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. This is achieved by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Postulated Signaling Pathway

While the specific signaling pathways for **13,21-Dihydroeurycomanone** are not yet fully elucidated, studies on the closely related and more abundant quassinoid, eurycomanone, provide valuable insights. Eurycomanone has been shown to induce apoptosis and inhibit the proliferation of cancer cells through modulation of key signaling pathways such as the NF- κ B and MAPK pathways. Furthermore, a derivative, 12-acetyl-**13,21-dihydroeurycomanone**, has demonstrated cytotoxic effects.[2] Based on this evidence, a plausible mechanism of action for **13,21-Dihydroeurycomanone** involves the induction of apoptosis in cancer cells.

Below is a conceptual diagram illustrating a potential signaling pathway for **13,21-Dihydroeurycomanone** leading to apoptosis.



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